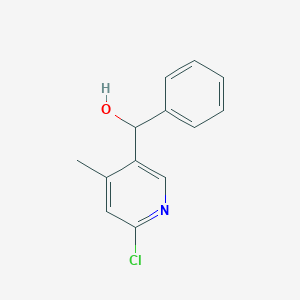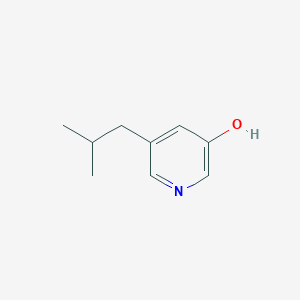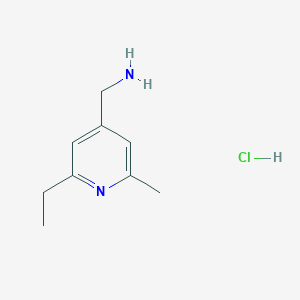
(2-Ethyl-6-methylpyridin-4-YL)methanamine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-6-methylpyridin-4-YL)methanamine hydrochloride is a chemical compound with the molecular formula C9H15ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-6-methylpyridin-4-YL)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and bases. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce various amine derivatives .
Scientific Research Applications
(2-Ethyl-6-methylpyridin-4-YL)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (2-Ethyl-6-methylpyridin-4-YL)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2-Ethyl-6-methylpyridin-4-YL)methanamine hydrochloride include:
- (4-Methylpyridin-2-yl)methanamine
- (6-Methylpyridin-2-yl)methanamine hydrochloride
- (5-Methylpyridin-2-yl)methanamine hydrochloride .
Uniqueness
What sets (2-Ethyl-6-methylpyridin-4-YL)methanamine hydrochloride apart from these similar compounds is its unique substitution pattern on the pyridine ring, which can lead to different chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications and industrial processes .
Properties
Molecular Formula |
C9H15ClN2 |
|---|---|
Molecular Weight |
186.68 g/mol |
IUPAC Name |
(2-ethyl-6-methylpyridin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c1-3-9-5-8(6-10)4-7(2)11-9;/h4-5H,3,6,10H2,1-2H3;1H |
InChI Key |
GBMQFZOKHLAFEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=C1)CN)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol](/img/structure/B15232010.png)

![tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15232032.png)
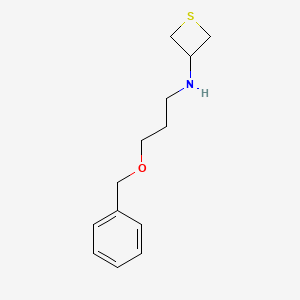
![tert-Butyl9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B15232039.png)
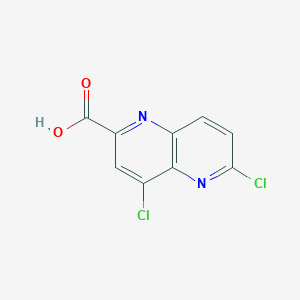

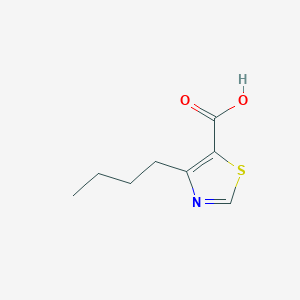

![7-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15232069.png)

